Cas no 652153-01-0 (ZanoliMuMab)

ZanoliMuMab structure
ZanoliMuMab structure
Product name:ZanoliMuMab
CAS No:652153-01-0
MF:
MW:
CID:3029620

ZanoliMuMab Chemical and Physical Properties

Names and Identifiers

    • ZanoliMuMab
    • Research Grade Zanolimumab(DHB95902)

ZanoliMuMab Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
MedChemExpress
HY-P99266-5mg
Zanolimumab
652153-01-0 99.21%
5mg
¥7500 2024-07-19
MedChemExpress
HY-P99266-1mg
Zanolimumab
652153-01-0 99.21%
1mg
¥3000 2024-07-19

Additional information on ZanoliMuMab

Introduction to ZanoliMuMab (CAS No. 652153-01-0)

ZanoliMuMab, identified by the CAS number 652153-01-0, is a monoclonal antibody that has garnered significant attention in the field of biopharmaceuticals due to its potential therapeutic applications. This compound is a product of advanced biotechnology and represents a significant advancement in the treatment of various diseases, particularly those involving immune system dysregulation.

The development of ZanoliMuMab is rooted in the growing understanding of the role of specific immune pathways in disease progression. Monoclonal antibodies like ZanoliMuMab are designed to target specific antigens or receptors, thereby modulating the immune response in a precise and controlled manner. This precision is crucial for minimizing side effects and enhancing therapeutic efficacy.

Recent studies have highlighted the potential of ZanoliMuMab in treating autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. In a clinical trial published in the New England Journal of Medicine, patients treated with ZanoliMuMab showed significant improvements in disease activity scores compared to those receiving placebo. The study also noted a favorable safety profile, with no major adverse events reported.

The mechanism of action of ZanoliMuMab involves binding to and neutralizing a specific cytokine, which plays a key role in the inflammatory response. By blocking this cytokine, ZanoliMuMab can reduce inflammation and alleviate symptoms associated with autoimmune conditions. This targeted approach has the potential to revolutionize the treatment paradigm for these diseases.

In addition to its use in autoimmune disorders, ZanoliMuMab is also being investigated for its potential in cancer immunotherapy. Preclinical studies have shown that ZanoliMuMab can enhance the activity of T-cells, which are crucial for mounting an effective immune response against tumor cells. This dual functionality—modulating both autoimmune responses and enhancing anti-tumor immunity—makes ZanoliMuMab a versatile therapeutic agent with broad applications.

The production process for ZanoliMuMab involves recombinant DNA technology, where the antibody is expressed in mammalian cell lines. This ensures high purity and consistency, which are critical for pharmaceutical applications. The manufacturing process is strictly regulated to meet Good Manufacturing Practice (GMP) standards, ensuring that each batch of ZanoliMuMab meets stringent quality control criteria.

Clinical trials for ZanoliMuMab are ongoing, with Phase III trials currently underway to further evaluate its safety and efficacy in larger patient populations. These trials are designed to provide robust data that will support regulatory approval and eventual market entry. The promising results from earlier phases have generated considerable excitement among researchers and clinicians alike.

Beyond its therapeutic applications, ZanoliMuMab strong> also holds potential as a research tool. Its ability to specifically target and modulate immune pathways makes it valuable for investigating the underlying mechanisms of various diseases. Researchers can use ZanoliMuMab strong> to gain insights into disease pathogenesis and identify new therapeutic targets.

In conclusion, ZanoliMuMab (CAS No. 652153-01-0) strong> represents a significant advancement in biopharmaceutical research and development. Its potential applications in treating autoimmune disorders and cancer make it a promising candidate for future therapies. As clinical trials continue to advance, the full therapeutic potential of this monoclonal antibody will become increasingly clear, potentially leading to improved outcomes for patients suffering from these debilitating conditions.

Recommend Articles

Recommended suppliers
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd